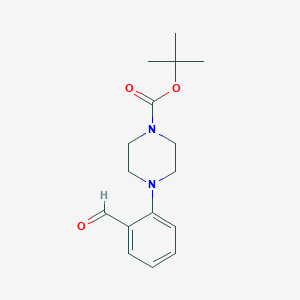

1-Boc-4-(2-formylphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJACYJASSSXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424614 | |

| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174855-57-3 | |

| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Boc-4-(2-formylphenyl)piperazine

CAS Number: 174855-57-3

This technical guide provides a comprehensive overview of 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in the synthesis of pharmaceutically active compounds, particularly melanocortin subtype-4 receptor (MC4R) agonists. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a solid organic compound.[1] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 174855-57-3 |

| Molecular Formula | C₁₆H₂₂N₂O₃[2] |

| Molecular Weight | 290.36 g/mol [2] |

| Appearance | Solid[1] |

| Melting Point | 86-90 °C[1] |

| Purity | ≥97% |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)c2ccccc2C=O |

| InChI | 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3 |

Synthesis

A common synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and 1-Boc-piperazine.

Synthetic Scheme

Experimental Protocol: General Procedure

This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions.

Materials:

-

2-Fluorobenzaldehyde

-

1-Boc-piperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a stirred solution of 1-Boc-piperazine in anhydrous DMSO, add 2-fluorobenzaldehyde and anhydrous potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Targeting the Melanocortin-4 Receptor (MC4R)

This compound serves as a crucial building block in the synthesis of small molecule agonists for the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and plays a pivotal role in regulating energy homeostasis, food intake, and body weight.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to a reduction in food intake and an increase in energy expenditure.

References

1-Boc-4-(2-formylphenyl)piperazine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in synthetic and medicinal chemistry. The document details its structural and physicochemical characteristics, spectroscopic data, and a representative synthesis protocol. Furthermore, it highlights its application in drug discovery, particularly as a precursor for melanocortin subtype-4 receptor (MC4R) agonists, and includes workflow visualizations to support research and development activities.

Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a solid, mono-protected piperazine derivative.[1][2] Its Boc-protecting group makes it an ideal synthon for regioselective functionalization at the unprotected secondary amine. The quantitative properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate | [3] |

| Synonyms | 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine, 2-(N-Boc-piperazin-1-yl)benzaldehyde | [2] |

| CAS Number | 174855-57-3 | [2] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [3] |

| Molecular Weight | 290.36 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 86-90 °C | [2] |

| Purity | ≥97% | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O | [3][4] |

| InChI | 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3 | [3] |

| InChI Key | FGJACYJASSSXNJ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While detailed spectral data with peak assignments are not widely published, the availability of various spectroscopic analyses has been documented.

Table 2: Summary of Available Spectroscopic Data

| Technique | Instrument | Details | Reference |

| FT-IR Spectroscopy | Bruker Tensor 27 FT-IR | KBr pellet technique | [3] |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman technique | [3] |

| ¹³C NMR Spectroscopy | Not Specified | Data available in spectral databases | [3] |

| ¹H NMR Spectroscopy | Not Specified | While specific public data is unavailable, the expected spectrum would show signals for the tert-butyl protons, the piperazine ring methylene protons, and the aromatic and aldehyde protons. |

Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound is typically achieved through the coupling of 1-Boc-piperazine with an ortho-halogenated benzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. Two common methods for this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Below is a representative protocol based on the principles of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Materials:

-

2-Fluorobenzaldehyde (1.0 equivalent)

-

1-Boc-piperazine (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 2-fluorobenzaldehyde, 1-Boc-piperazine, cesium carbonate, palladium(II) acetate, and Xantphos.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using the following methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its primary documented use is as a precursor in the development of agonists for the melanocortin subtype-4 receptor (MC4R) . The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, food intake, and body weight. As such, MC4R agonists are actively being investigated as potential therapeutics for obesity and other metabolic disorders.

The formyl group of this compound provides a reactive handle for further chemical transformations, such as reductive amination or condensation reactions, to build more complex molecular scaffolds targeting the MC4R.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical pathway for the use of this compound in MC4R agonist discovery.

Safety Information

Based on aggregated GHS data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Handle in a well-ventilated area or fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental ingestion or significant exposure, seek immediate medical attention.

References

- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 174855-57-3 [sigmaaldrich.com]

- 3. This compound | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(2-formylphenyl)piperazine-1-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to 1-Boc-4-(2-formylphenyl)piperazine: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in the synthesis of selective agonists for the melanocortin-4 receptor (MC4R). This document details the chemical structure, physicochemical properties, and a proposed synthetic route with a detailed experimental protocol. Furthermore, it presents the relevant biological context by outlining the MC4R signaling pathway, a critical regulator of energy homeostasis and appetite. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, also known by its IUPAC name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a mono-protected piperazine derivative. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. The presence of a formyl group on the phenyl ring provides a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate[1] |

| CAS Number | 174855-57-3[1] |

| Molecular Formula | C₁₆H₂₂N₂O₃[1] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 290.36 g/mol [1] |

| Appearance | Solid |

| Melting Point | 86-90 °C |

| Purity | Typically ≥97% |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide (2-bromobenzaldehyde) with a protected amine (1-Boc-piperazine).

Proposed Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

-

2-Bromobenzaldehyde

-

1-Boc-piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and tBuXPhos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Proposed Experimental Protocol: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: Use a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Data

Accurate characterization of the synthesized this compound is crucial. The following tables provide a template for the expected spectroscopic data.

Table 3: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| e.g., 10.2 | s | - | 1H | -CHO |

| e.g., 7.8-7.2 | m | - | 4H | Ar-H |

| e.g., 3.6 | t | J = 5.0 | 4H | -N(CH₂) |

| e.g., 3.1 | t | J = 5.0 | 4H | -N(CH₂) |

| e.g., 1.5 | s | - | 9H | -C(CH₃)₃ |

Table 4: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| e.g., 192.0 | -CHO |

| e.g., 154.7 | -C=O (Boc) |

| e.g., 150.0-120.0 | Ar-C |

| e.g., 80.0 | -C(CH₃)₃ |

| e.g., 52.0 | -N(CH₂) |

| e.g., 48.0 | -N(CH₂) |

| e.g., 28.4 | -C(CH₃)₃ |

Table 5: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| e.g., 291.17 | [M+H]⁺ |

| e.g., 235.15 | [M - C₄H₈]⁺ |

| e.g., 191.12 | [M - Boc]⁺ |

Biological Context: The Melanocortin-4 Receptor (MC4R) Signaling Pathway

This compound serves as a crucial building block for the synthesis of agonists targeting the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, and plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[2]

The signaling cascade is initiated by the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor protein.[3] This activation leads to a conformational change in the MC4R, which in turn activates the associated Gs alpha subunit of the heterotrimeric G-protein. The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response that ultimately results in a reduction of food intake and an increase in energy expenditure.[2]

References

2-(N-Boc-piperazin-1-yl)benzaldehyde synthesis discovery

An In-Depth Technical Guide to the Synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde

Introduction

2-(N-Boc-piperazin-1-yl)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines a benzaldehyde moiety, which can undergo a wide range of chemical transformations, with a mono-Boc-protected piperazine ring. This piperazine scaffold is a privileged structure found in numerous FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties like solubility and bioavailability.[1][2][3] The mono-protection strategy allows for selective functionalization at the free secondary amine after its incorporation into a larger molecule, making it a versatile building block for creating complex molecular architectures.[4] This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, complete with experimental protocols and quantitative data for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde is primarily achieved through two major synthetic routes that form the crucial aryl C-N bond:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for constructing C-N bonds.[5][6] It involves the reaction of an aryl halide (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with N-Boc-piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6][7] The development of this reaction has significantly expanded the scope of C-N bond formation, allowing for milder conditions compared to older methods.[5]

-

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically fluoride) from an activated aromatic ring by a nucleophile.[8][9] In this context, N-Boc-piperazine acts as the nucleophile, attacking an electron-deficient benzaldehyde derivative, such as 2-fluorobenzaldehyde. The aldehyde group, being electron-withdrawing, activates the ortho position towards nucleophilic attack, facilitating the substitution.[8][9] This method offers a transition-metal-free alternative to cross-coupling reactions.[10]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as substrate availability, cost, and desired scale. The following table summarizes typical conditions and outcomes for the primary synthetic methods.

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Aryl Substrate | 2-Chlorobenzaldehyde, 2-Bromobenzaldehyde | 2-Fluorobenzaldehyde, 2-Nitro-halobenzene |

| Nitrogen Source | N-Boc-piperazine | N-Boc-piperazine |

| Catalyst System | Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., BINAP, Xantphos)[11] | Typically catalyst-free; may be promoted by base |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)[11] | Inorganic bases (e.g., K₂CO₃, NaHCO₃) or excess amine |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)[4][11] | Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) |

| Temperature | Room temperature to reflux (typically 80-110 °C)[4][11] | Room temperature to elevated temperatures (e.g., 80-120 °C) |

| Reaction Time | 1 - 24 hours[4] | 4 - 48 hours |

| Typical Yields | Good to excellent (70-95%) | Moderate to high (60-90%) |

| Key Advantages | Broad substrate scope (Cl, Br, I, OTf), high functional group tolerance.[5][6] | Transition-metal-free, often uses cheaper reagents. |

| Key Challenges | Cost of palladium and ligands, potential for metal contamination in the product.[6] | Requires an electron-deficient aryl ring; limited to activated substrates.[8] |

Experimental Protocols & Methodologies

The following sections provide detailed, generalized protocols for the synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde based on established methodologies.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 2-bromobenzaldehyde with N-Boc-piperazine.

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

Xantphos (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous toluene to the flask, followed by 2-bromobenzaldehyde and N-Boc-piperazine.

-

Seal the flask and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(N-Boc-piperazin-1-yl)benzaldehyde.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of 2-fluorobenzaldehyde with N-Boc-piperazine.

Materials:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

N-Boc-piperazine (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde, N-Boc-piperazine, and potassium carbonate.

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 100-120 °C and stir.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash them with water to remove residual DMSO, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.

Diagrams and Workflows

Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the synthetic processes.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: A typical experimental workflow for organic synthesis.

Conclusion

The synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde is readily achievable through well-established synthetic methodologies. The Buchwald-Hartwig amination offers a robust and versatile route with high yields and broad functional group tolerance, though it requires careful control of inert conditions and the use of a palladium catalyst. Conversely, Nucleophilic Aromatic Substitution provides a valuable, transition-metal-free alternative, particularly when an activated substrate like 2-fluorobenzaldehyde is available. The choice between these methods will depend on the specific requirements of the research or development project, including scale, cost considerations, and available starting materials. Both pathways provide reliable access to this important building block for the synthesis of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate is a key synthetic intermediate widely utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperazine moiety linked to a phenyl ring bearing a reactive formyl group, makes it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. These computed properties provide essential information for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 290.36 g/mol | PubChem[1][2] |

| IUPAC Name | tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate | PubChem[1][2] |

| CAS Number | 174855-57-3 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane and tetrahydrofuran.[3] | Inferred from similar compounds |

| XLogP3-AA | 2.2 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |

| Rotatable Bond Count | 4 | PubChem[1][2] |

| Exact Mass | 290.16304257 Da | PubChem[1][2] |

| Monoisotopic Mass | 290.16304257 Da | PubChem[1][2] |

| Topological Polar Surface Area | 49.9 Ų | PubChem[1][2] |

Synthesis and Experimental Protocols

General Synthetic Scheme:

The synthesis generally proceeds via the reaction of 1-Boc-piperazine with 2-fluorobenzaldehyde in the presence of a base and a suitable solvent.

Caption: General synthetic route for tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.

Illustrative Experimental Protocol (Based on similar syntheses):

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Fluorobenzaldehyde (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

-

Dimethyl sulfoxide (DMSO) or another suitable high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate in DMSO, add 2-fluorobenzaldehyde and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve a high yield of the desired product.

Applications in Drug Discovery and Development

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The presence of the Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization, while the formyl group on the phenyl ring is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

Role as a Synthetic Building Block:

The primary utility of this compound is as a scaffold in the construction of more complex molecules, particularly kinase inhibitors and other targeted therapies. The piperazine ring is a common motif in pharmacologically active compounds, often contributing to improved pharmacokinetic properties such as solubility and cell permeability.

Caption: Synthetic utility of tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the direct biological activity of tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate itself. Its primary role reported in the scientific literature is that of a synthetic intermediate. Therefore, it is not typically screened for biological activity in its own right.

The biological activity and the engagement of specific signaling pathways are attributed to the final drug candidates synthesized using this building block. For instance, many kinase inhibitors developed from this scaffold target pathways involved in cell proliferation, survival, and angiogenesis, which are critical in cancer biology.

Conclusion

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature, with a protected piperazine and a reactive aldehyde, allows for a wide range of chemical modifications, leading to the development of novel therapeutic agents. While the compound itself is not known to possess direct biological activity, its importance as a foundational building block in the creation of potent and selective drugs is well-established. This guide provides researchers and drug development professionals with the core introductory information necessary for the effective utilization of this important synthetic tool. Further research into optimizing its synthesis and exploring its potential in the creation of new chemical entities will continue to be a valuable endeavor in medicinal chemistry.

References

The Pivotal Role of 1-Boc-4-(2-formylphenyl)piperazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine is a versatile bifunctional molecule that has emerged as a crucial building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine for controlled reactivity and a strategically positioned formyl group for diverse chemical transformations, makes it an ideal starting material for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a particular focus on its application in the development of potent and selective therapeutic agents. We will delve into its synthetic utility, present key biological data of its derivatives, provide detailed experimental protocols, and visualize the intricate signaling pathways influenced by these novel compounds.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex molecules with therapeutic potential. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen, while the ortho-formyl group on the phenyl ring serves as a versatile handle for a variety of chemical modifications.

A prominent example of its utility is in the synthesis of agonists for the melanocortin-4 receptor (MC4R) . The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a critical role in regulating energy homeostasis, food intake, and body weight. Agonists of this receptor are actively being investigated as potential treatments for obesity and other metabolic disorders. The formyl group of this compound provides a convenient entry point for the introduction of various pharmacophoric elements necessary for potent MC4R activation.

Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

The synthesis of potent MC4R agonists from this compound typically involves a multi-step sequence that leverages the reactivity of the formyl group. A common strategy is to first perform a reductive amination to introduce a key side chain, followed by further functionalization. The following experimental protocol is a representative example of how this starting material can be utilized to generate a library of potential MC4R agonists.

Experimental Protocol: Synthesis of Piperazine-based MC4R Agonists

Step 1: Reductive Amination

A solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is treated with a primary amine (1.1 eq) and a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Sulfonylation

The secondary amine obtained from the reductive amination step is then reacted with a sulfonyl chloride (1.2 eq) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like DCM. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting sulfonamide can be purified by column chromatography.

Step 3: Boc Deprotection

The final step involves the removal of the Boc protecting group to liberate the free piperazine nitrogen. This is typically achieved by treating the Boc-protected compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane. The reaction is usually complete within a few hours at room temperature. After removal of the solvent and excess acid under reduced pressure, the final product is often obtained as a salt, which can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Biological Activity of this compound Derivatives

Derivatives of this compound have shown significant promise as potent and selective MC4R agonists. The biological activity of a set of these compounds, featuring a piperazine core with an ortho-substituted aryl sulfonamide, has been described.

| Compound ID | Structure | MC4R Binding Affinity (Ki, nM) | MC4R Functional Activity (EC50, nM) |

| 1a | (Structure Diagram of a representative MC4R agonist) | < 30 | < 30 |

| 1b | (Structure Diagram of another representative MC4R agonist) | < 30 | < 30 |

Note: Specific structures for compounds 1a and 1b are proprietary and not publicly available. The data indicates that compounds from this series exhibit high potency.

One of the most selective compounds in this series demonstrated over 25,000-fold higher potency at MC4R compared to MC3R and 490-fold greater potency at MC4R than MC5R. Furthermore, this compound was shown to reduce food intake in fasted mice following oral administration at doses of 25, 50, and 100 mg/kg, highlighting its potential as an anti-obesity therapeutic.[1]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these compounds and the synthetic strategies employed, the following diagrams illustrate the MC4R signaling pathway and a general experimental workflow for the synthesis of MC4R agonists from this compound.

Caption: MC4R Signaling Pathway.

Caption: General Synthetic Workflow.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective MC4R agonists underscores its importance in the development of novel therapeutics for metabolic disorders. The strategic combination of a protected piperazine moiety and a reactive formyl group provides medicinal chemists with a powerful tool to explore new chemical space and design next-generation drug candidates. As research in this area continues, it is anticipated that this compound will play an even more significant role in the discovery and development of innovative medicines.

References

The Versatile Intermediate: A Technical Guide to 1-Boc-4-(2-formylphenyl)piperazine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine, a key synthetic intermediate, has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, comprising a Boc-protected piperazine ring attached to a phenyl ring bearing a reactive formyl group, make it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.36 g/mol |

| Appearance | Solid |

| Melting Point | 86-90 °C |

| CAS Number | 174855-57-3 |

| ¹³C NMR | Spectra available |

| IR Spectra | Spectra available |

| Raman Spectra | Spectra available |

Synthesis of this compound

The primary synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction efficiently forms the C-N bond between an aryl halide and the Boc-protected piperazine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of this compound from 2-bromobenzaldehyde and 1-Boc-piperazine.

Materials:

-

2-Bromobenzaldehyde

-

1-Boc-piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and cesium carbonate (2.0 equiv.).

-

In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.) in a small amount of anhydrous toluene.

-

Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene to the Schlenk flask to dissolve the reactants, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-90%

Applications as a Synthetic Intermediate

The aldehyde functionality of this compound is a key feature that allows for a variety of subsequent chemical transformations, most notably reductive amination. This reaction is instrumental in introducing further diversity to the molecule, leading to the synthesis of a wide array of pharmacologically active compounds.

Reductive Amination

Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in DCM or DCE.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-substituted product.

Expected Yield: 60-85%

Application in Drug Discovery: Targeting the Melanocortin-4 Receptor (MC4R)

Arylpiperazine derivatives are prevalent scaffolds in the design of CNS-active agents. This compound serves as a valuable intermediate in the synthesis of agonists for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the brain that plays a crucial role in regulating energy homeostasis, appetite, and body weight.

MC4R Signaling Pathway

Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to a decrease in food intake and an increase in energy expenditure. The simplified signaling pathway is depicted below.

Conclusion

This compound is a highly valuable and versatile intermediate in modern synthetic organic and medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the reactivity of its formyl group through transformations like reductive amination provide a robust platform for the creation of diverse and complex molecular architectures. Its application in the synthesis of MC4R agonists highlights its importance in the development of new therapeutics for metabolic disorders and other CNS-related conditions. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive compounds.

The Pivotal Role of 1-Boc-4-(2-formylphenyl)piperazine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of pharmaceutical research, the strategic use of specialized building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 1-Boc-4-(2-formylphenyl)piperazine has emerged as a critical intermediate, particularly in the development of agonists for the melanocortin-4 receptor (MC4R), a key target in regulating energy homeostasis and appetite. This technical guide provides an in-depth analysis of the applications of this versatile compound, complete with experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Core Properties and Synthetic Utility

This compound, with the chemical formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol , is a solid at room temperature with a melting point of 86-90 °C.[1][2] Its structure features a piperazine ring N-substituted with a Boc (tert-butyloxycarbonyl) protecting group and a phenyl group bearing a formyl (aldehyde) substituent in the ortho position. This unique arrangement of functional groups makes it an ideal starting material for a variety of chemical transformations in drug synthesis. The Boc group provides a stable yet readily removable protection for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom. The aldehyde functionality serves as a handle for introducing molecular diversity, most commonly through reductive amination reactions.

Application in the Synthesis of MC4R Agonists

The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists.[3] MC4R is a G-protein coupled receptor predominantly expressed in the brain and is integral to the leptin-melanocortin signaling pathway, which governs food intake and energy expenditure. Dysregulation of this pathway can lead to obesity, making MC4R an attractive target for anti-obesity therapeutics.

The synthesis of aryl piperazine MC4R agonists often involves the incorporation of this "privileged structure" into a dipeptoid consensus sequence. The general synthetic approach leverages the reactivity of the formyl group on the this compound core.

Experimental Protocols

A key reaction in the utilization of this compound is reductive amination. This one-pot reaction allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

General Protocol for Reductive Amination:

-

Imine Formation: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane), the desired amine (1.0-1.2 equivalents) is added. The reaction is typically stirred at room temperature to facilitate the formation of the iminium ion intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of other carbonyl groups and is tolerant of a wide range of functional groups.

-

Work-up and Purification: Upon completion of the reaction, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography to yield the desired N-alkylated piperazine derivative.

Following the reductive amination and any subsequent synthetic modifications, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to liberate the secondary amine, which can then be further functionalized if required.

Quantitative Biological Data

The efficacy of the synthesized MC4R agonists is typically evaluated through in vitro functional assays, such as measuring the accumulation of cyclic AMP (cAMP) in cells expressing the MC4 receptor. The potency of these compounds is often reported as an EC₅₀ value, which represents the concentration of the agonist that elicits a half-maximal response.

A series of aryl piperazine derivatives synthesized using methodologies involving precursors like this compound have demonstrated potent agonist activity at the MC4 receptor, with some compounds exhibiting EC₅₀ values as low as 24 nM.[4] The structure-activity relationship (SAR) studies of these series of compounds provide valuable insights for the design of more potent and selective MC4R agonists.

| Compound Class | Target | Assay Type | Potency (EC₅₀) |

| Aryl Piperazine Derivatives | MC4 Receptor | cAMP Functional Assay | 24 nM |

Table 1: Representative Biological Activity of MC4R Agonists Derived from Phenylpiperazine Scaffolds

Experimental Protocol for cAMP Functional Assay:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a vector expressing the human MC4 receptor.

-

Compound Treatment: The transfected cells are plated in a multi-well format and incubated with varying concentrations of the test compounds.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The dose-response curves are generated by plotting the cAMP concentration against the logarithm of the compound concentration. The EC₅₀ values are then calculated from these curves using a suitable nonlinear regression model.

Signaling Pathway and Mechanism of Action

MC4R agonists exert their therapeutic effect by mimicking the action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). Upon binding to MC4R, these agonists trigger a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.

Figure 1: Simplified signaling pathway of MC4R agonists.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of MC4R agonists for the potential treatment of obesity and other metabolic disorders. Its well-defined reactivity allows for the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates. The methodologies and data presented in this guide underscore the importance of such key intermediates in accelerating the drug discovery process and bringing novel therapies to the forefront of medicine.

References

The Strategic Use of 1-Boc-4-(2-formylphenyl)piperazine in the Synthesis of Novel Melanocortin Subtype-4 Receptor (MC4R) Agonists

An In-depth Technical Guide for Drug Development Professionals

Abstract

The melanocortin subtype-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a critical role in regulating energy homeostasis, appetite, and metabolism. Its significance as a therapeutic target for obesity and related metabolic disorders is well-established. Small molecule agonists of MC4R have emerged as a promising class of therapeutics. This technical guide explores the strategic application of the versatile building block, 1-Boc-4-(2-formylphenyl)piperazine , in the synthesis of novel MC4R agonists. We present a proposed synthetic workflow, detailed experimental protocols for key transformations, an overview of the MC4R signaling pathway, and a summary of quantitative data for existing piperazine-based MC4R agonists to provide a framework for future drug discovery efforts.

Introduction: MC4R as a Premier Therapeutic Target

The MC4R is a key component of the leptin-melanocortin pathway, which is a central regulator of energy balance.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[2] Consequently, dysfunction in this pathway can lead to severe obesity. The development of potent and selective small molecule MC4R agonists is a highly pursued strategy for the treatment of obesity. The arylpiperazine scaffold has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents, including potent MC4R agonists.[3][4][5]

Proposed Synthetic Route to Novel MC4R Agonists

The intermediate This compound serves as an ideal starting point for generating a diverse library of potential MC4R agonists. Its structure contains a readily modifiable aldehyde group (the formyl group) and a protected piperazine nitrogen (the Boc group). The formyl group is primed for reductive amination, a robust and high-yielding reaction that allows for the introduction of a wide variety of amine-containing fragments. This strategy enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The proposed workflow involves a two-step sequence:

-

Reductive Amination: Coupling of this compound with a diverse set of primary or secondary amines (R¹R²NH) to generate a library of Boc-protected intermediates.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final, active amine products.

Caption: Proposed synthetic workflow for MC4R agonist library generation.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with an amine.[6][7]

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen), add the desired primary or secondary amine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Acetic acid (0.1 eq) may be added to catalyze this step.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

General Protocol for Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base, followed by extraction and purification.

The MC4R Signaling Pathway

The melanocortin-4 receptor primarily signals through the Gαs protein-coupled pathway.[8] Agonist binding to MC4R induces a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates the expression of genes involved in appetite and energy expenditure.[8]

Caption: The canonical MC4R Gαs/cAMP signaling pathway.

Quantitative Data & Structure-Activity Relationships (SAR)

While specific data for agonists derived from this compound is not yet published, analysis of existing aryl piperazine MC4R agonists reveals key structural motifs that drive potency and selectivity. The table below summarizes data for representative compounds from the literature.

| Compound ID | Structure | MC4R Binding (Ki, nM) | MC4R Functional Activity (EC₅₀, nM) | Selectivity (MC4R vs. other MCRs) | Reference |

| Compound 1 | Aryl Sulfonamide Piperazine | < 30 | < 30 | >490-fold vs MC5R; >25,000-fold vs MC3R | [3] |

| Compound 2 | Dipeptoid Phenyl Piperazine | - | 24 | Selective for MC4R | [5] |

| Compound 3 | 2-Oxopiperazine Analog | 1.1 | 0.9 | High selectivity vs MC1R | [9] |

This table is a representation of data available in the cited literature and is not exhaustive.

The general structure-activity relationships for this class of compounds can be summarized as follows:

Caption: Key SAR drivers for aryl piperazine-based MC4R agonists.

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of novel melanocortin subtype-4 receptor agonists. The presence of a versatile formyl group allows for the facile introduction of diverse chemical functionalities via robust reductive amination protocols. This approach enables the rapid generation of compound libraries for comprehensive structure-activity relationship studies. By leveraging the known pharmacology of the aryl piperazine scaffold and the well-defined MC4R signaling pathway, researchers and drug development professionals can efficiently explore new chemical space in the quest for next-generation therapeutics for obesity and metabolic diseases.

References

- 1. IL289996B1 - Melanocortin-4 receptor (mc4r) agonists for use in treating melanocortin-4 receptor pathway-associated disorders - Google Patents [patents.google.com]

- 2. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomaterial Database [biomaterialdatabase.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Boc-4-(2-formylphenyl)piperazine: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Boc-4-(2-formylphenyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-Boc-piperazine and 2-fluorobenzaldehyde.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | White to off-white crystalline powder/waxy solid | 43-49 | 57260-71-6 |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless to pale yellow liquid | -44.5 | 446-52-6 |

| This compound | C₁₆H₂₂N₂O₃ | 290.36 | Solid | 86-90[1] | 174855-57-3[1] |

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction. The formyl group in the ortho position of 2-fluorobenzaldehyde activates the aromatic ring, facilitating the substitution by the secondary amine of 1-Boc-piperazine.

Materials:

-

1-Boc-piperazine

-

2-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Boc-piperazine (1.0 equivalent), 2-fluorobenzaldehyde (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to 1-Boc-piperazine.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash with brine (2 x volume of DMSO).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Expected Characterization Data

| Technique | Data |

| ¹H NMR | Expected signals include those for the Boc group (singlet, ~1.5 ppm), the piperazine protons (multiplets, ~3.0-3.8 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), and the aldehyde proton (singlet, ~10.3 ppm). |

| ¹³C NMR | Expected signals include those for the Boc group (~28.4, 80.0 ppm), the piperazine carbons (~48-52 ppm), the aromatic carbons (~120-155 ppm), and the aldehyde carbonyl carbon (~190 ppm). |

| Mass Spec (ESI+) | Expected m/z: 291.17 [M+H]⁺, 313.15 [M+Na]⁺. |

| Purity | >97% (as determined by HPLC or NMR) |

| Yield | 70-90% (typical for this type of SNAr reaction) |

Experimental Workflow Diagram

References

Application Note: Reductive Amination of 1-Boc-4-(2-formylphenyl)piperazine for the Synthesis of N-Substituted Piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The synthesis of substituted piperazines is therefore a critical task in drug discovery. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, converting carbonyl groups and amines into more complex amines via an imine intermediate.[1] This application note provides a detailed protocol for the one-pot reductive amination of tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate with various primary amines using sodium triacetoxyborohydride as a mild and selective reducing agent.[2][3] This method is highly efficient and tolerates a wide range of functional groups, making it a valuable tool for generating libraries of potential drug candidates.[2]

Reaction Principle

The reaction proceeds in a one-pot fashion. First, the aldehyde group of 1-Boc-4-(2-formylphenyl)piperazine condenses with a primary amine to form a protonated iminium ion intermediate. This process is often catalyzed by a small amount of acetic acid. Subsequently, the mild hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine product. The reaction rate for the reduction of the iminium ion is significantly faster than for the aldehyde, which prevents significant formation of the corresponding alcohol byproduct.[2]

Visualized Reaction Pathway

Caption: General mechanism of one-pot reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials and Reagents

-

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate (1.0 equiv.)

-

Primary amine (e.g., benzylamine, aniline) (1.1 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous[2][4]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and the selected primary amine (1.1 equiv.).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.2 M). Stir the mixture at room temperature for 20-30 minutes.

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[5]

Data Presentation

The following table summarizes representative results for the reductive amination of this compound with different primary amines under the conditions described above.

| Amine Partner | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | tert-butyl 4-(2-((benzylamino)methyl)phenyl)piperazine-1-carboxylate | 4 | 92 |

| Aniline | tert-butyl 4-(2-((phenylamino)methyl)phenyl)piperazine-1-carboxylate | 18 | 85 |

| Cyclopropylamine | tert-butyl 4-(2-((cyclopropylamino)methyl)phenyl)piperazine-1-carboxylate | 6 | 88 |

Note: Reaction times and yields are representative and can vary based on the specific substrate, scale, and reaction conditions.

Visualized Experimental Workflow

Caption: Experimental workflow for one-pot reductive amination.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Boc-4-(2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction's broad utility stems from its remarkable functional group tolerance and its ability to construct C-N bonds that are challenging to form using traditional methods.[2] The N-aryl piperazine moiety is a common scaffold in a vast array of biologically active molecules and approved pharmaceuticals, targeting a wide range of conditions including cancer, depression, and anxiety.[1][3]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Boc-4-(2-formylphenyl)piperazine with various aryl halides. The presence of the formyl (aldehyde) group on the phenylpiperazine ring requires careful consideration of reaction conditions to avoid side reactions. Notably, the use of a weak base is crucial for the successful amination of substrates bearing a formyl group.[4]

Reaction Scheme

A general scheme for the Buchwald-Hartwig amination of this compound is presented below:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides. While specific data for this compound is not widely published, these examples with the parent N-Boc-piperazine provide a strong starting point for reaction optimization. The key modification for the formyl-containing substrate is the selection of a milder base such as Cs2CO3 or K3PO4.

| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 96 |

| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 92 |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 16 | 88 |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 95 |

| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |

Experimental Protocols

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-2 mol%)[1]

-

Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-4 mol%)[1]

-

Base (e.g., Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)[1]

-

Anhydrous solvent (e.g., toluene, dioxane)[1]

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

-

In a separate vial, if not using a pre-catalyst, dissolve the palladium source and the ligand in a small amount of the reaction solvent.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-